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molecular formula C9H5NO2 B015270 5-Cyanophthalide CAS No. 82104-74-3

5-Cyanophthalide

Cat. No. B015270
M. Wt: 159.14 g/mol
InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
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Patent
US07230023B2

Procedure details

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (2.01 g, 12.4 mmol) obtained from Example 4-(3) was suspended in tetrahydrofuran (50 ml), and after the suspension was cooled to 0° C., hydroxylamine hydrochloride (1.04 g, 14.9 mmol) in an aqueous solution of sodium hydroxide (1.0N; 14.8 ml, 14.8 mmol) was added thereto. The resulting mixture was stirred at room temperature for 1 hour, and then concentrated to one third of the volume under reduced pressure. To the concentrated solution was added water, and the product was extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous solution of sodium chloride, and the solvent was distilled off under reduced pressure to give crude 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde oxime as a solid. The crude product was dissolved in tetrahydrofuran (50 ml), and the solution was cooled to 0° C., then triethylamine (3.04 g, 30 mmol) and anhydrous trifluoroacetic acid (3.13 g, 14.9 mmol) were added thereto. The resulting mixture was stirred at the same temperature for 30 minutes, and then warmed to room temperature followed by stirring for 30 minutes more. The reaction mixture was cooled again to 0° C., and a saturated aqueous solution of sodium hydrogen carbonate was added thereto. The reaction product was extracted with ethyl acetate, and the combined organic layers were washed with a saturated aqueous solution of sodium chloride. The extract was concentrated under reduced pressure to give a solid residue. The residue was subjected to chromatography on a silica gel (150 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (1.57 g, 79% yield) as a solid (mp. 200-201° C.).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.F[C:9](F)(F)[C:10](O)=O.[C:15](=O)([O-])O.[Na+].[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>O1CCCC1.ClCCl>[O:22]=[C:20]1[C:21]2[C:25](=[CH:15][C:7]([C:6]#[N:3])=[CH:9][CH:10]=2)[CH2:24][O:23]1 |f:2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.13 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes more
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1OCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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